molecular formula C14H14N2O3S B5811806 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide

2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide

Cat. No. B5811806
M. Wt: 290.34 g/mol
InChI Key: YCQUKKCTTOZLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide, also known as MTSEA, is a chemical compound that is widely used in scientific research. MTSEA is a thiol-specific reagent that is commonly used to modify cysteine residues in proteins. This compound is known for its ability to selectively react with cysteine residues, which makes it an important tool for studying protein structure and function.

Mechanism of Action

2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is a thiol-specific reagent that reacts with cysteine residues in proteins. The reaction between 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide and cysteine residues results in the formation of a covalent bond, which modifies the protein structure. This modification can affect protein function, including protein-protein interactions, enzyme activity, and membrane transport.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a variety of proteins, including ion channels, transporters, and enzymes. 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide has also been shown to affect protein-protein interactions and membrane transport.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is a powerful tool for studying protein structure and function. It is highly selective for cysteine residues, which allows researchers to selectively modify these residues in proteins. However, 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide has some limitations in lab experiments. It can be difficult to control the extent of modification, which can lead to non-specific effects. Additionally, 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research using 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide. One area of research is the development of new thiol-specific reagents that are more selective and less toxic than 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide. Additionally, researchers are interested in using 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide to study the effects of protein modifications on disease states, including cancer and neurodegenerative diseases. Finally, 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide can be used to study the effects of protein modifications on drug efficacy, which could lead to the development of more effective drugs.

Synthesis Methods

2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide can be synthesized using a variety of methods, including the reaction of 2-chloroethyl isocyanate with 2-methoxyaniline and 2-thiophenecarboxylic acid. The resulting product is then purified using column chromatography to obtain pure 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide.

Scientific Research Applications

2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is widely used in scientific research to study protein structure and function. It is commonly used to modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein structure and function. 2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is also used to study the effects of protein modifications on protein-protein interactions, enzyme activity, and membrane transport.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-11-6-3-2-5-10(11)9-13(15)16-19-14(17)12-7-4-8-20-12/h2-8H,9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQUKKCTTOZLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=NOC(=O)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC=CS2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide

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